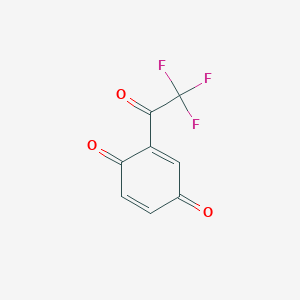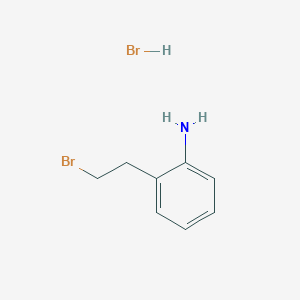
o-(2-Bromoethyl)aniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(2-Bromoethyl)aniline hydrobromide: is a chemical compound with the molecular formula C8H11Br2N. It is a salt analog of 2-(2-Bromoethyl)benzenamine and is known for its applications in various chemical reactions and scientific research . This compound is often used in the preparation of other chemical derivatives, particularly in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Bromoethyl)aniline hydrobromide typically involves the reaction of o-(2-Bromoethyl)aniline with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:
C8H9BrN+HBr→C8H11Br2N
This reaction is usually performed in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions: o-(2-Bromoethyl)aniline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed:
Substitution Products: Various substituted aniline derivatives.
Oxidation Products: Corresponding oxides or quinones.
Reduction Products: Amines and related compounds
Aplicaciones Científicas De Investigación
Chemistry: o-(2-Bromoethyl)aniline hydrobromide is used as a building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and other complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential antitumor agents and antihepatitis drugs. Its derivatives have shown promise in various biological assays .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It serves as an intermediate in the synthesis of various functional materials .
Mecanismo De Acción
The mechanism of action of o-(2-Bromoethyl)aniline hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Comparación Con Compuestos Similares
- 2-(2-Bromoethyl)benzenamine
- 2-Bromoaniline
- N-(2-Bromoethyl)aniline
Comparison: o-(2-Bromoethyl)aniline hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and reactivity in certain reactions. Compared to its analogs, it offers distinct advantages in terms of stability and ease of handling in synthetic applications .
Propiedades
Fórmula molecular |
C8H11Br2N |
|---|---|
Peso molecular |
280.99 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)aniline;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,10H2;1H |
Clave InChI |
RXMCTOXVSYNUPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCBr)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


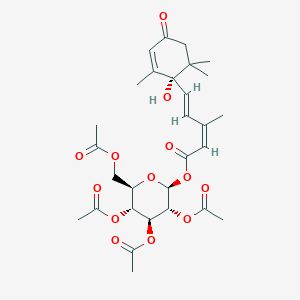
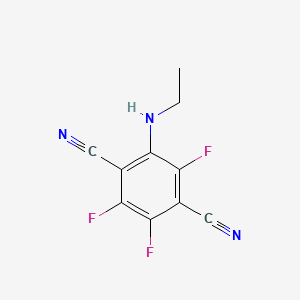
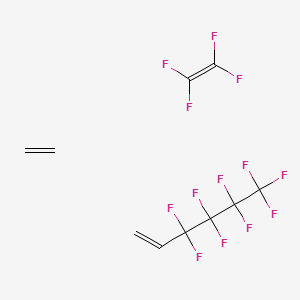

![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
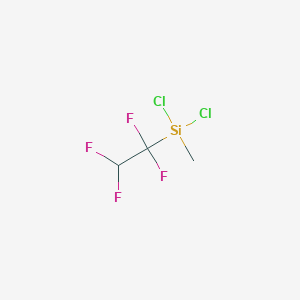
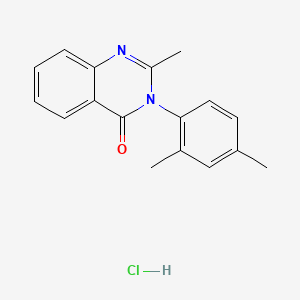
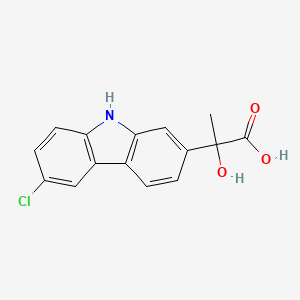
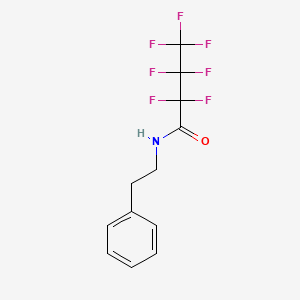
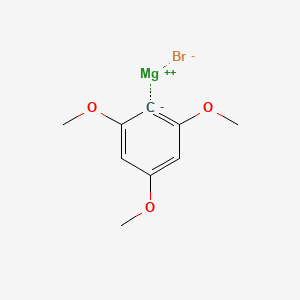
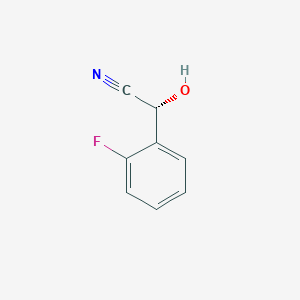
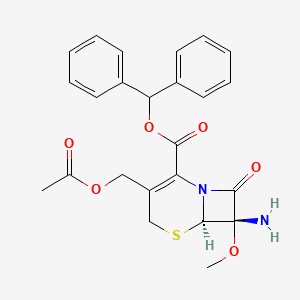
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
